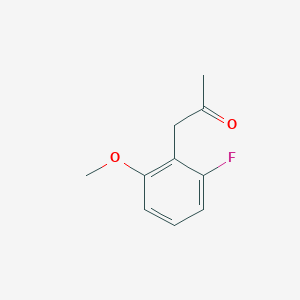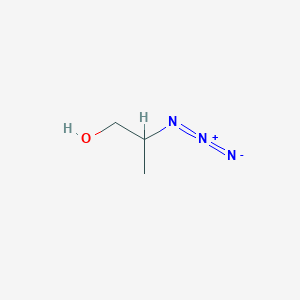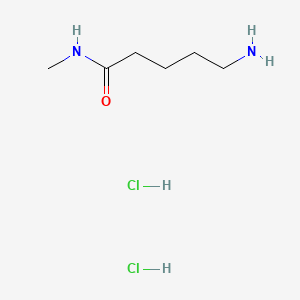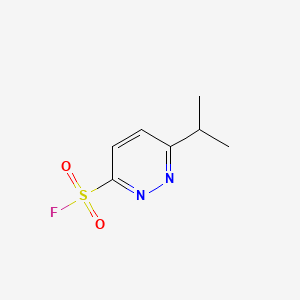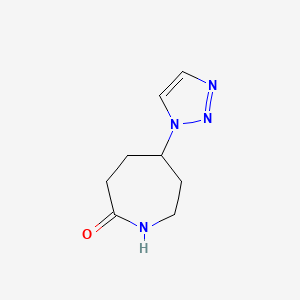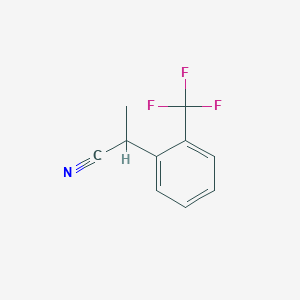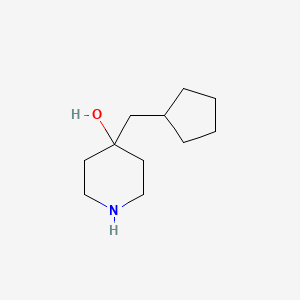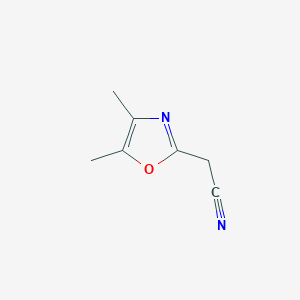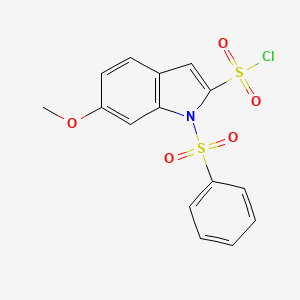
1-(benzenesulfonyl)-6-methoxy-1H-indole-2-sulfonylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzenesulfonyl)-6-methoxy-1H-indole-2-sulfonylchloride is an organic compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of both benzenesulfonyl and indole groups, which contribute to its unique chemical properties and reactivity. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Benzenesulfonyl)-6-methoxy-1H-indole-2-sulfonylchloride can be synthesized through several methods. One common method involves the reaction of 6-methoxyindole with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically takes place under mild conditions and yields the desired product with high purity .
Another method involves the use of phosphorus pentachloride or phosphorus oxychloride to convert benzenesulfonic acid or its salts into benzenesulfonyl chloride, which can then react with 6-methoxyindole to form the target compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and distillation are employed to ensure the high quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Benzenesulfonyl)-6-methoxy-1H-indole-2-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and bases such as pyridine.
Oxidation and Reduction: Reagents such as iodosobenzene and other mild oxidants can be used for oxidation reactions.
Major Products Formed
Sulfonamides: Formed by the reaction of this compound with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Applications De Recherche Scientifique
1-(Benzenesulfonyl)-6-methoxy-1H-indole-2-sulfonylchloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(benzenesulfonyl)-6-methoxy-1H-indole-2-sulfonylchloride involves its ability to react with nucleophiles, forming stable sulfonamide and sulfonate ester bonds. This reactivity is attributed to the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions . The compound can target specific enzymes and proteins, leading to their inhibition or modification .
Comparaison Avec Des Composés Similaires
1-(Benzenesulfonyl)-6-methoxy-1H-indole-2-sulfonylchloride can be compared with other sulfonyl chloride derivatives:
Benzenesulfonyl Chloride: A simpler compound with similar reactivity but lacks the indole group, making it less versatile in certain applications.
Tosyl Chloride: Another sulfonyl chloride derivative commonly used in organic synthesis.
List of Similar Compounds
Propriétés
Formule moléculaire |
C15H12ClNO5S2 |
|---|---|
Poids moléculaire |
385.8 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-6-methoxyindole-2-sulfonyl chloride |
InChI |
InChI=1S/C15H12ClNO5S2/c1-22-12-8-7-11-9-15(23(16,18)19)17(14(11)10-12)24(20,21)13-5-3-2-4-6-13/h2-10H,1H3 |
Clé InChI |
GUWKGUWSTBKAMZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C=C(N2S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


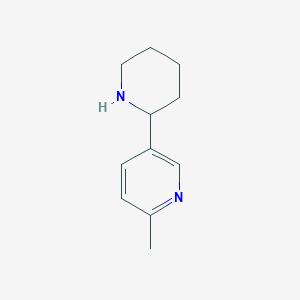
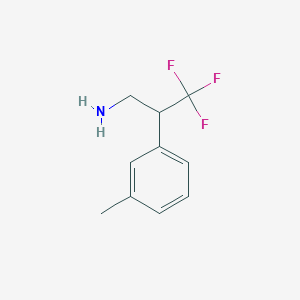
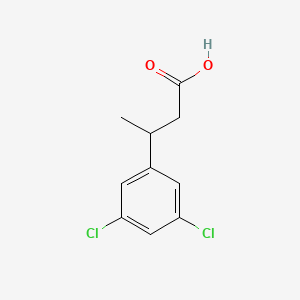
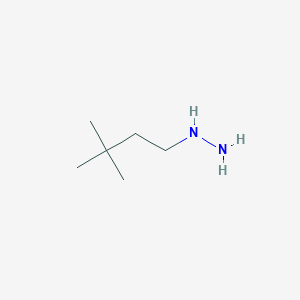
![6-Oxo-5,6-dihydropyrazolo[5,1-b]thiazole-7-carboxylic acid](/img/structure/B13589725.png)
